N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-{4H,5H,6H-CYCLOPENTA[D][1,3]THIAZOL-2-YL}-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of cyclopenta[d][1,3]thiazole and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H,6H-CYCLOPENTA[D][1,3]THIAZOL-2-YL}-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d][1,3]thiazole core, followed by the introduction of the indazole group. The final step involves the formation of the pyrrolidine-3-carboxamide moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H,6H-CYCLOPENTA[D][1,3]THIAZOL-2-YL}-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may have biological activity, making it a candidate for drug discovery and development. Researchers could investigate its effects on various biological targets and pathways.
Medicine: If found to be biologically active, the compound could be developed into a therapeutic agent for treating diseases.
Industry: The compound’s unique structure might make it useful in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-{4H,5H,6H-CYCLOPENTA[D][1,3]THIAZOL-2-YL}-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{4H,5H,6H-CYCLOPENTA[D][1,3]THIAZOL-2-YL}-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is unique due to its combination of cyclopenta[d][1,3]thiazole and indazole moieties, which are not commonly found together in a single molecule. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C18H17N5O2S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17N5O2S/c24-15-8-10(17(25)20-18-19-13-6-3-7-14(13)26-18)9-23(15)16-11-4-1-2-5-12(11)21-22-16/h1-2,4-5,10H,3,6-9H2,(H,21,22)(H,19,20,25) |
InChI Key |
LXQZSQLUEDDZHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54 |
Origin of Product |
United States |
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